molecular formula C26H30N4O4S B601792 5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole CAS No. 1346599-85-6

5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole

Cat. No.: B601792
CAS No.: 1346599-85-6
M. Wt: 494.62
InChI Key:
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Description

An impurity of Esomeprazole, which is a gastric proton-pump inhibitor.

Scientific Research Applications

Biocatalysis in Pharmaceutical Industry

One application in the pharmaceutical industry involves the production of enantiopure esomeprazole using biocatalysis. A Gram-positive bacterium isolated from sulfur-polluted soil showed potential for oxidizing omeprazole sulfide to (S)-sulfoxide esomeprazole, with a conversion rate of 77% in a stirred bioreactor, demonstrating potential for sustainable green bioprocess development (Babiak et al., 2011).

Pharmaceutical Synthesis

The compound has been identified as a side product during the synthesis of antitubercular agents, highlighting its relevance in the synthesis of pharmaceutical compounds (Richter et al., 2023). Additionally, its tautomerism in solution has been studied, contributing to our understanding of its structural behavior in various environments (Claramunt et al., 2004).

Mucin Biosynthesis and Anti-ulcer Activity

Research has explored the effects of this compound on mucin biosynthesis in rat gastric mucosa, indicating its potential role in gastric mucosal protective actions (Ichikawa et al., 1994). Its role as a key intermediate in the preparation of chiral proton pump inhibitors, which are crucial in treating gastric conditions, is also significant (Yang, 2008).

Corrosion Inhibition

The compound's derivatives have been studied for their corrosion inhibition properties, offering insights into its application in materials science (Ammal et al., 2018).

Photodynamic Therapy

Its derivatives have been investigated for potential use in photodynamic therapy for cancer treatment, demonstrating the compound's versatility in medical applications (Pişkin et al., 2020).

Anti-platelet and Vasodilatory Activities

Studies have also shown that derivatives of this compound exhibit anti-platelet and vasodilatory activities, indicating its potential in cardiovascular medicine (Tanaka et al., 1994).

Mechanism of Action

Target of Action

The primary target of this compound, also known as Omeprazole Impurity, is the H+/K±exchanging ATPase (proton pump) in gastric parietal cells . This enzyme plays a crucial role in the secretion of gastric acid, which is essential for digestion .

Mode of Action

Omeprazole Impurity is a selective and irreversible proton pump inhibitor . It suppresses stomach acid secretion by specifically inhibiting the H+/K±ATPase system found at the secretory surface of gastric parietal cells . This inhibition prevents proton pumps from working properly, which reduces the amount of acid the stomach makes .

Biochemical Pathways

The inhibition of the proton pump leads to a decrease in gastric acid secretion. This action affects the biochemical pathway of gastric acid production, leading to a reduction in the acidity of the stomach. The downstream effects include relief from conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other diseases characterized by the oversecretion of gastric acid .

Pharmacokinetics

Studies on omeprazole, a closely related compound, indicate that its absorption increases disproportionately when the dose is increased . This non-linear kinetics is a result of partial saturation of the transformation of omeprazole into hydroxyomeprazole . Furthermore, immediate-release omeprazole has been associated with more rapid absorption than delayed-release omeprazole .

Result of Action

The molecular and cellular effects of Omeprazole Impurity’s action are primarily seen in the stomach lining. By reducing the amount of acid produced, it can promote the healing of tissue damage and ulcers caused by excessive gastric acid and H. pylori infection . It also helps in the treatment of conditions such as heartburn and gastric acid hypersecretion .

Action Environment

The action, efficacy, and stability of Omeprazole Impurity can be influenced by various environmental factors. For instance, the pH of the stomach can affect the compound’s solubility and absorption. Additionally, factors such as diet, co-administration with other drugs, and individual variations in metabolism can also impact the compound’s action and efficacy .

Properties

IUPAC Name

5-methoxy-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O4S/c1-15-11-27-21(17(3)24(15)33-6)13-30-23-9-8-19(32-5)10-20(23)29-26(30)35(31)14-22-18(4)25(34-7)16(2)12-28-22/h8-12H,13-14H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPZYHZOTROFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2C3=C(C=C(C=C3)OC)N=C2S(=O)CC4=NC=C(C(=C4C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

For standards, 100 μg/mL concentration of omeprazole in methanol for a marker was prepared. A 0.1 μg/mL concentration of omeprazole was then prepared to set one-half the minimal detection limit. Then, a 1 μg/mL concentration of omeprazole impurity D in methanol was prepared. The chromatographic conditions were: Mobile Phase: 75% Na2PO4 pH 7.6, 25% acetonitrile; Flow Rate: 1.0 mL/min; Run Time: 30 min; Injection Volume: 20 μL; Detector: U.V., 280 nm; Column: Waters SymmetryShield RP8.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
Reactant of Route 3
Reactant of Route 3
5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
Reactant of Route 4
Reactant of Route 4
5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
Reactant of Route 5
Reactant of Route 5
5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
Reactant of Route 6
Reactant of Route 6
5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole

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